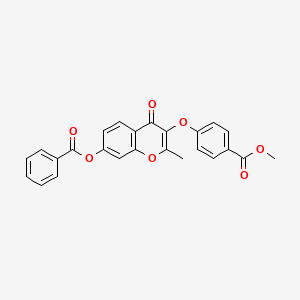

Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate

描述

Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate is a synthetic chromen-4-one derivative characterized by a benzoyloxy substituent at the 7-position, a methyl group at the 2-position, and a methoxycarbonylphenoxy group at the 3-position of the chromen-4-one core. Its molecular structure includes a fused benzopyranone ring system, which confers rigidity and influences its physicochemical properties, such as solubility and crystallinity .

属性

IUPAC Name |

methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O7/c1-15-23(31-18-10-8-17(9-11-18)24(27)29-2)22(26)20-13-12-19(14-21(20)30-15)32-25(28)16-6-4-3-5-7-16/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQANCANAOPEUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate involves several steps. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.

化学反应分析

Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.

科学研究应用

Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit significant structural variability due to substitutions at the 2-, 3-, and 7-positions. Below is a detailed comparison of Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate with structurally analogous compounds:

Structural Analogues

Methyl 4-{[7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate

- Molecular Formula : C₂₀H₁₆O₈

- Substituents :

- 7-position: 2-methoxy-2-oxoethoxy group (CH₃O-CO-OCH₂-)

- The 7-substituent (2-methoxy-2-oxoethoxy) introduces an ester-linked side chain, which may alter hydrogen-bonding capacity compared to the benzoyloxy group .

Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate Molecular Formula: C₁₉H₁₃NO₆ Substituents:

- 7-position: Cyanomethoxy group (NC-OCH₂-)

- 2-position: Unsubstituted Key Differences: The electron-withdrawing cyano group at the 7-position increases polarity and may enhance reactivity in nucleophilic substitution reactions. This compound has a lower molecular weight (351.3 g/mol) and higher XLogP3 (2.9) compared to the target compound, suggesting reduced lipophilicity .

Methyl 4-[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate

- Molecular Formula : C₂₀H₁₈O₈

- Substituents :

- 7-position: 2-methoxy-2-oxoethoxy group

- 2-position: Methyl group Key Differences: This compound shares the 2-methyl and 3-methoxycarbonylphenoxy groups with the target compound but differs in the 7-substituent. The presence of both methyl and ester-linked groups may improve thermal stability and crystallinity, as observed in related poly(ethylene oxybenzoate) oligomers .

Physicochemical Properties

*Estimates based on structural similarity to .

Research Findings

- Crystallinity and Conformation: Chromenone derivatives with methyl substituents (e.g., 2-methyl) exhibit enhanced crystallinity due to restricted rotation of the chromenone core. Infrared studies of poly(ethylene oxybenzoate) oligomers suggest that trans conformations of ethylene glycol linkages stabilize crystalline phases .

- Substituent Effects: Benzoyloxy vs.

生物活性

Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate, a derivative of coumarin, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer effects, supported by various research findings and case studies.

Chemical Structure

The chemical structure of Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate can be represented as follows:

1. Anti-inflammatory Activity

Several studies have indicated that compounds similar to methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate exhibit significant anti-inflammatory properties. For instance, derivatives of coumarin have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study by Zhang et al. demonstrated that methyl vanillic acid derivatives activate the Wnt/β-catenin signaling pathway, leading to reduced inflammation in osteoblasts .

2. Antioxidant Activity

Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate has been reported to possess strong antioxidant properties. In vitro assays show that it effectively scavenges free radicals and reduces oxidative stress markers in various cell lines. The compound's ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase has been documented, which contributes to its protective effects against cellular damage .

3. Anticancer Properties

Recent research highlights the anticancer potential of this compound. In a study focused on breast cancer cells, methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate was found to induce apoptosis through the activation of caspase pathways. Furthermore, it inhibited cell proliferation via the downregulation of cyclin D1 and upregulation of p53, suggesting a mechanism for its anticancer activity .

Case Study 1: Osteogenic Differentiation

In a controlled laboratory setting, researchers treated mesenchymal stem cells with methyl vanillic acid derivatives, including methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate. The results indicated enhanced osteogenic differentiation marked by increased alkaline phosphatase activity and mineralization .

Case Study 2: Breast Cancer Cell Lines

A study investigated the effects of methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate on MCF-7 breast cancer cells. The compound significantly reduced cell viability in a dose-dependent manner and promoted apoptosis as evidenced by increased Annexin V staining and activation of caspases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。